1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
Description
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride (CAS: 97635-24-0) is a Mannich base derivative with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol . It belongs to the aromatic amine class and shares structural similarities with bioactive compounds such as enzyme inhibitors, anesthetics, and muscle relaxants. The compound features a 4-methylphenyl group attached to a propanone backbone and a pyrrolidinyl tertiary amine moiety.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-12-4-6-13(7-5-12)14(16)8-11-15-9-2-3-10-15;/h4-7H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSEHXSSHJUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243085 | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97635-24-0 | |
| Record name | 1-Propanone, 1-(4-methylphenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97635-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097635240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Historical Context and Initial Methodology
The earliest reported synthesis, as described in US Patent 2,712,020 (1955), involves reacting 4-methylbenzaldehyde with nitroethane to form β-nitrostyrene derivatives, followed by catalytic hydrogenation to yield β-amino intermediates. Subsequent alkylation with pyrrolidine under basic conditions produces the tertiary amine precursor. Acid-catalyzed ketone formation completes the propanone framework.
Key limitations of this method include:
- Use of explosive nitroalkanes during nitrostyrene synthesis.
- Low regioselectivity during alkylation (typical yield: 52–58%).
- Laborious purification due to byproduct formation.
Modified Grignard Approach
A改良d approach replaces nitroalkanes with Grignard reagents. For example, 4-methylbenzaldehyde reacts with methylmagnesium bromide to form 1-(4-methylphenyl)-1-propanol, which is oxidized to the corresponding ketone. Subsequent reductive amination with pyrrolidine using sodium cyanoborohydride achieves the target amine.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) at −78°C for Grignard formation.
- Oxidizing agent: Pyridinium chlorochromate (PCC) in dichloromethane.
- Reductive amination: 0.1 M NaBH3CN, pH 5–6 (acetic acid buffer).
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Grignard formation | 89 | 92 |
| Oxidation | 76 | 88 |
| Reductive amination | 68 | 95 |
Modern Wittig Reaction-Based Synthesis
Phosphonium Salt Preparation
The Wittig method, detailed in WO2007141803A2, avoids hazardous reagents like n-butyllithium. The process begins with synthesizing 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide:
- Alkylation of Triphenylphosphine:
2-Bromoethyl methyl ether reacts with triphenylphosphine in refluxing toluene (110°C, 12 h) to form 2-methoxyethyl triphenylphosphonium bromide (78% yield). - Amination with Pyrrolidine:
The phosphonium salt undergoes nucleophilic substitution with pyrrolidine in methanol (60°C, 2 h), yielding 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide (91% yield).
Wittig Olefination and Ketone Formation
The phosphonium salt reacts with 2-(4-toluoyl)pyridine under basic conditions (KOt-Bu, CH2Cl2, 0–25°C) to form a Z/E isomeric mixture of triprolidine precursors. Isomerization using methanesulfonic acid (140°C, 6 h) enriches the E-isomer to >99%.
Critical Parameters:
- Base selection: Potassium tert-butoxide outperforms NaH in minimizing side reactions.
- Solvent polarity: Dichloromethane enhances Z/E selectivity (3:1 ratio).
Hydrochloride Salt Formation and Purification
Acidic Workup and Crystallization
The free base is dissolved in ethyl methyl ketone (150 mL/g) and treated with concentrated HCl (1.2 equiv) at 0°C. The hydrochloride salt precipitates as white crystals, which are filtered and dried under vacuum.
Optimized Conditions:
- Temperature: 0–5°C to prevent oiling out.
- Solvent system: Ethyl methyl ketone/water (4:1 v/v) for high crystallinity.
- Final purity: 99.3% (by ion chromatography), residual solvents <0.1%.
Alternative Salt Forms
While hydrochloride is standard, other salts (oxalate, tartrate) have been explored for improved solubility:
| Salt Form | Solubility (mg/mL, H2O) | Melting Point (°C) |
|---|---|---|
| Hydrochloride | 48.2 ± 1.3 | 192–194 |
| Oxalate | 12.7 ± 0.8 | 205–207 |
| Tartrate | 9.1 ± 0.5 | 178–180 |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with molecular targets in biological systems. The pyrrolidine ring and the propiophenone backbone play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives, focusing on substituents, melting points, yields, and spectral
Key Observations:
Substituent Effects on Melting Points : Hydroxy-substituted analogs (e.g., 7a, 7b) exhibit higher melting points (162–183°C) compared to alkoxy or alkyl derivatives, likely due to hydrogen bonding .
Synthesis Yields : Methyl-substituted Mannich bases (e.g., 7b, 7c) show higher yields (44–48%) than bulkier derivatives like 7d (41%) .
Spectral Trends: All compounds exhibit IR carbonyl stretches near 1650 cm⁻¹, confirming the propanone backbone. Pyrrolidinyl protons appear as broad/multiplet signals in NMR (δ 1.90–2.08) .
Biological Activity
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride, commonly referred to as MDPHP (CAS 97635-24-0), is a synthetic compound belonging to the class of cathinones, which are structurally related to the khat plant. This compound has gained attention in recent years due to its psychoactive properties and potential for abuse.
- Molecular Formula : C14H19NO·HCl
- Molecular Weight : 253.77 g/mol
- Purity : Typically reported at 99.0 ± 1.3% .
Biological Activity
The biological activity of MDPHP primarily revolves around its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that MDPHP exhibits stimulant effects similar to other cathinones and amphetamines, leading to increased levels of these neurotransmitters in the brain.
MDPHP acts as a reuptake inhibitor for dopamine and norepinephrine, enhancing their availability in the synaptic cleft. This mechanism contributes to its stimulant effects, which can lead to increased energy, euphoria, and heightened alertness. However, this also raises concerns regarding its potential for abuse and addiction.
Case Studies and Clinical Findings
Several case studies have documented the effects and risks associated with MDPHP use:
- Case Study 1 : A 31-year-old male presented with severe agitation, hallucinations, and elevated serum creatine phosphokinase (CPK) levels after consuming multiple doses of MDPHP. His condition included hyperkalemia and acute renal failure, highlighting the compound's potential for severe adverse effects .
- Case Study 2 : A fatal case involved a 19-year-old male found deceased with MDPHP present in his blood at concentrations significantly above typical recreational use levels. This case emphasized the lethal potential of high doses of synthetic cathinones .
Comparative Analysis of Synthetic Cathinones
To better understand the biological activity of MDPHP, it is useful to compare it with other synthetic cathinones:
| Compound Name | Mechanism of Action | Typical Effects | Abuse Potential |
|---|---|---|---|
| MDPHP | Dopamine/Norepinephrine reuptake inhibitor | Euphoria, increased energy | High |
| Mephedrone | Similar to MDMA | Euphoria, empathy | High |
| MDPV | Strong dopamine reuptake inhibitor | Severe agitation, paranoia | Very High |
Research Findings
Recent studies have focused on the detection and pharmacological profiling of MDPHP:
- Detection Methods : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect MDPHP in biological samples, with limits of detection reported at 25 ng/mL in urine .
- Pharmacokinetics : The pharmacokinetic profile remains under investigation; however, initial findings suggest rapid absorption and a relatively short half-life, necessitating frequent dosing for sustained effects.
Q & A
Q. What are the recommended safety protocols for handling 1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride in laboratory settings?
- Methodological Answer: Based on safety data sheets (SDS), the compound is classified for laboratory use, but critical parameters like particle size distribution and specific hazards are labeled as "no information available" . Researchers should adopt general precautions:
- Use personal protective equipment (PPE), including gloves and goggles.
- Avoid inhalation or skin contact; work in a fume hood.
- Store in sealed containers at controlled temperatures (no specific guidance, but analogous to similar hydrochlorides) .
- Refer to hazard codes for amines and ketones (e.g., H302 for acute toxicity if ingested) and implement spill management protocols .
Q. How can the purity and structural integrity of this compound be verified after synthesis?
- Methodological Answer:
- Analytical Techniques:
- HPLC or LC-MS for purity assessment, particularly to detect unreacted intermediates (e.g., 4-methylphenyl precursors).
- ¹H/¹³C NMR to confirm the presence of the pyrrolidinyl moiety (δ ~2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ ~7.0–7.5 ppm) .
- Elemental Analysis (EA) to validate the molecular formula (C₁₃H₁₇NO·HCl, MW 239.8) .
- Comparative Data: Cross-reference with published spectra of structurally similar Mannich bases (e.g., 3-(4-morpholinyl)-1-propanone derivatives) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer:
- Mannich Reaction: A likely pathway involves condensing 4-methylacetophenone with pyrrolidine and formaldehyde under acidic conditions, followed by HCl salt formation.
- Optimization Tips:
- Use anhydrous conditions to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2).
- Recrystallize the product from ethanol/water for higher purity .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s solubility and stability compared to its free base?
- Methodological Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility due to ionic interactions. Conduct comparative solubility tests in PBS (pH 7.4) vs. organic solvents (e.g., DMSO).
- Stability:
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Note that tertiary amine hydrochlorides may degrade via Hofmann elimination under basic conditions; avoid buffers with pH > 8 .
Q. What strategies can resolve contradictions in reported physicochemical data (e.g., missing particle size distribution)?
- Methodological Answer:
- Experimental Determination:
- Use laser diffraction or dynamic light scattering (DLS) to measure particle size.
- Perform DSC/TGA to characterize melting points and thermal stability .
- Computational Modeling:
- Predict properties via ACD/Labs Percepta or similar platforms (e.g., logP, pKa) .
- Literature Cross-Validation: Compare with structurally analogous compounds (e.g., piperidine or morpholine derivatives) .
Q. How can researchers investigate the role of the pyrrolidinyl group in the compound’s reactivity or bioactivity?
- Methodological Answer:
- Structure-Activity Relationship (SAR):
- Synthesize analogs replacing pyrrolidine with piperidine or azetidine.
- Test in biological assays (e.g., receptor binding) to isolate steric/electronic effects.
- Mechanistic Probes:
- Use isotopic labeling (e.g., ¹⁵N-pyrrolidine) to track metabolic pathways.
- Conduct kinetic studies to compare reaction rates with alternative amines .
Q. What advanced analytical methods are suitable for detecting degradation products under stressed conditions?
- Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to heat (80°C), light (UV, 254 nm), and oxidative stress (H₂O₂).
- Detection Techniques:
- LC-HRMS for high-resolution mass data of degradants.
- NMR to identify structural modifications (e.g., oxidation of pyrrolidine to pyrrolidone).
- XRD to assess crystallinity changes post-degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
